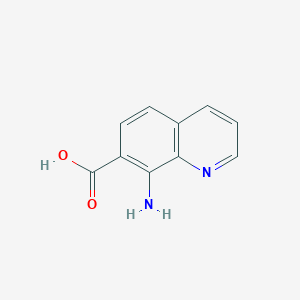

8-Aminochinolin-7-carbonsäure

Übersicht

Beschreibung

8-Aminoquinoline-7-carboxylic acid is a quinoline derivative with the molecular formula C10H8N2O2. It is characterized by an amino group at the 8th position and a carboxylic acid group at the 7th position of the quinoline ring

Wissenschaftliche Forschungsanwendungen

8-Aminoquinoline-7-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimalarial and anticancer agents.

Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and pathways.

Chemistry: It serves as a reagent in organic synthesis and as a ligand in coordination chemistry.

Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

- The primary targets of 8-Aminoquinoline-7-carboxylic acid are sp^3 carbon–hydrogen (C–H ) bonds. Specifically, it facilitates transition metal-catalyzed C–H bond functionalization reactions . These challenging primary and secondary sp^3 C–H bonds become accessible due to the presence of the 8-aminoquinoline auxiliary.

- When used as a removable auxiliary, 8-Aminoquinoline-7-carboxylic acid assists in the amination of sp^2 C–H bonds of carboxylic acid derivatives. It acts as a directing group, enabling selective functionalization of specific C–H bonds .

- Mechanistically, the compound likely undergoes deprotonation and binding to transition metal catalysts (such as nickel) during C–H functionalization reactions .

- Notably, the 8-aminoquinoline auxiliary has been successfully applied in the synthesis of diverse molecules, including those with carboxamide scaffolds .

- However, its molecular weight is approximately 188.19 g/mol , which may impact its bioavailability.

- The compound’s action leads to the selective functionalization of specific C–H bonds, allowing for the synthesis of complex molecules. By modifying the quinoline ring, researchers can alter physical and chemical properties for potential applications .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Biochemische Analyse

Biochemical Properties

8-Aminoquinoline-7-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of C–H bond activation and functionalization. It has been developed as a powerful bidentate directing group or ligand auxiliary, facilitating the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . The compound interacts with various enzymes and proteins, including cytochrome P450 enzymes and monoamine oxidases, which are involved in its metabolism and biotransformation . These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.

Cellular Effects

8-Aminoquinoline-7-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of enzymes involved in oxidative stress responses and metabolic pathways . Additionally, it can modulate the expression of genes related to cell proliferation, apoptosis, and differentiation. These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular function.

Molecular Mechanism

The molecular mechanism of 8-Aminoquinoline-7-carboxylic acid involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound acts as a bidentate directing group, facilitating the activation and functionalization of C–H bonds in various substrates . This process often involves a single electron transfer (SET) pathway, which is crucial for the compound’s reactivity and selectivity . Understanding these molecular interactions is essential for developing new therapeutic strategies and optimizing the compound’s biochemical properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Aminoquinoline-7-carboxylic acid can change over time due to factors such as stability, degradation, and long-term cellular effects. The compound’s stability is influenced by its chemical structure and environmental conditions, which can affect its reactivity and efficacy . Long-term studies have shown that the compound can have sustained effects on cellular function, including changes in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of 8-Aminoquinoline-7-carboxylic acid vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and cellular changes . At high doses, the compound may exhibit toxic or adverse effects, including oxidative stress and enzyme inhibition . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and optimizing its use in preclinical and clinical studies.

Metabolic Pathways

8-Aminoquinoline-7-carboxylic acid is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes and monoamine oxidases . These enzymes play a critical role in the compound’s biotransformation, leading to the formation of various metabolites with distinct biochemical properties . The compound’s metabolism can affect its efficacy, toxicity, and overall pharmacokinetic profile, making it essential to understand these pathways for optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of 8-Aminoquinoline-7-carboxylic acid within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to specific cellular compartments, where it exerts its biochemical effects . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic applications and minimizing potential side effects.

Subcellular Localization

8-Aminoquinoline-7-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for understanding the compound’s mechanism of action and optimizing its use in research and therapeutic settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoquinoline-7-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with quinoline or its derivatives as the starting material.

Functionalization: The quinoline ring is functionalized by introducing an amino group at the 8th position. This can be achieved through nitration followed by reduction or direct amination.

Carboxylation: The carboxylic acid group is introduced at the 7th position through various carboxylation methods, such as the use of carbon dioxide under high pressure and temperature or by employing specific reagents like formyl chloride.

Industrial Production Methods: In an industrial setting, the production of 8-Aminoquinoline-7-carboxylic acid may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized to make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Aminoquinoline-7-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents are iron (Fe) and hydrogen gas (H2).

Substitution: Reagents like thionyl chloride (SOCl2) and acyl chlorides are used for esterification and amidation reactions.

Major Products Formed:

Oxidation: Formation of 8-nitroquinoline-7-carboxylic acid.

Reduction: Formation of 8-aminoquinoline-7-carboxylic acid derivatives.

Substitution: Formation of esters and amides of 8-Aminoquinoline-7-carboxylic acid.

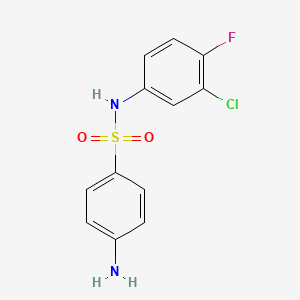

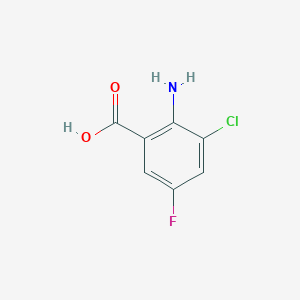

Vergleich Mit ähnlichen Verbindungen

Quinine

Chloroquine

Mefloquine

Primaquine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Eigenschaften

IUPAC Name |

8-aminoquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-7(10(13)14)4-3-6-2-1-5-12-9(6)8/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRUDAGVZPYCLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)C(=O)O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

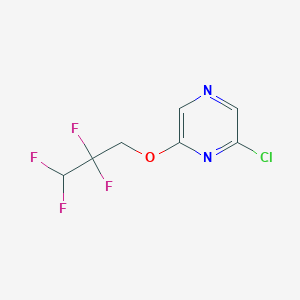

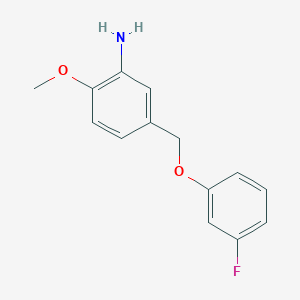

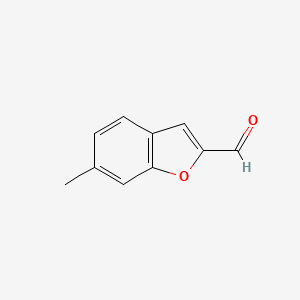

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

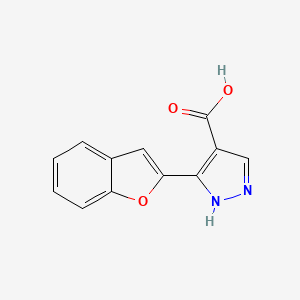

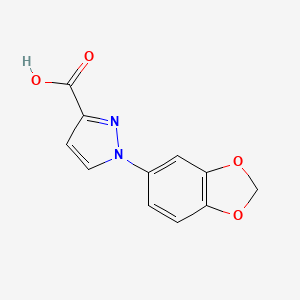

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile](/img/structure/B1518989.png)

![N-cyclopropyl-4-[(cyclopropylamino)methyl]benzamide](/img/structure/B1518997.png)